molecular formula C6H14ClNO3 B2797371 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride CAS No. 1485711-12-3

2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride

Cat. No. B2797371
M. Wt: 183.63
InChI Key: SOKAXNYJPUJCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” consists of a carboxylic acid group (-COOH), an amine group (-NH2), and a methoxyethyl group (-OCH2CH3) attached to a propane backbone . The molecular weight of the compound is 183.63 .


Physical And Chemical Properties Analysis

“2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Polymer Modification and Medical Applications

A study by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through the condensation reaction with various amine compounds, including similar structures to 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride. These modified polymers demonstrated increased thermal stability and significant antibacterial and antifungal activities, suggesting potential use in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Antihypertensive Agent Synthesis

In the field of pharmaceuticals, Regla et al. (2008) reported on the chemoenzymatic synthesis of a potent antihypertensive agent, demonstrating an approach that differs from traditional methods by incorporating an enzymatic resolution. This highlights the compound's relevance in the synthesis of pharmaceuticals that require precise stereoselective approaches (I. Regla et al., 2008).

Corrosion Inhibition

Another application involves the synthesis of new diamine derivatives for corrosion inhibition in mild steel. Herrag et al. (2010) discovered that these derivatives, including structures akin to 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride, act as efficient inhibitors against steel corrosion in acidic environments, opening up potential applications in industrial maintenance (L. Herrag et al., 2010).

Schiff Bases as Corrosion Inhibitors

Gupta et al. (2016) investigated the corrosion inhibition properties of Schiff bases derived from amino acids on mild steel in acidic solutions. These studies indicate the versatility of amino compounds in creating effective corrosion inhibitors, potentially including derivatives of 2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride (N. Gupta et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for “2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .

Future Directions

The future directions for “2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride” are not specified in the available literature. Its applications and potential for future research would depend on its chemical properties and the interests of researchers in the field .

properties

IUPAC Name

2-(2-methoxyethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-5(6(8)9)7-3-4-10-2;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKAXNYJPUJCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride

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